molecular formula C12H9FN2O4 B1405764 1-(3-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid CAS No. 1638612-42-6

1-(3-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Cat. No. B1405764
CAS RN: 1638612-42-6
M. Wt: 264.21 g/mol
InChI Key: CCXMXROKAZKXAP-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, commonly referred to as FMODCA, is an organic compound and a derivative of pyridazine. FMODCA has been studied for its potential applications in the fields of organic synthesis, biochemistry, and drug development.

Scientific Research Applications

Antibacterial Activities

1-(3-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid and its analogs have been studied for their antibacterial properties. For instance, Mu, Guo, and Zhang (1989) synthesized analogs of this compound and tested their antibacterial activities. They found that the electron densities on the oxygen atoms of the carboxyl and oxo groups significantly influenced antibacterial activity in vitro (Mu, Guo, & Zhang, 1989). Similarly, Chu et al. (1986) synthesized novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, demonstrating strong antibacterial potency and in vivo efficacy (Chu et al., 1986).

Synthesis and Reactivity Studies

There have been several studies focusing on the synthesis and reactivity of compounds similar to this compound. For example, Patel and Patel (2010) conducted a study on the synthesis of fluoroquinolone-based 4-thiazolidinones, a process starting with a similar lead molecule (Patel & Patel, 2010). Ziegler et al. (1988) also synthesized several derivatives from a related compound and reported their in vitro biological activity (Ziegler, Kuck, Harris, & Lin, 1988).

Fluorophore Applications

Hirano et al. (2004) studied 6-methoxy-4-quinolone, a compound similar to this compound, for its potential as a novel fluorophore. They found that it has strong fluorescence in a wide pH range, making it useful for biomedical analysis (Hirano et al., 2004).

Synthesis of Novel Derivatives

Research by Pimenova et al. (2003) focused on the synthesis of derivatives of a compound similar to the one , exploring reactions with various agents (Pimenova, Krasnych, Goun, & Miles, 2003). Also, Bortoluzzi et al. (2011) investigated the crystal structure of a closely related compound, which contributes to understanding its reactivity and potential applications (Bortoluzzi, Souza, Joussef, & Meyer, 2011).

properties

IUPAC Name

1-(3-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O4/c1-19-9-6-10(16)15(14-11(9)12(17)18)8-4-2-3-7(13)5-8/h2-6H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXMXROKAZKXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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